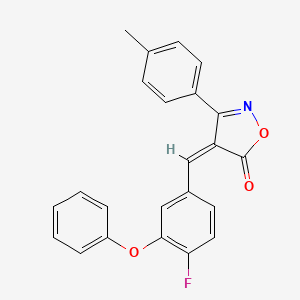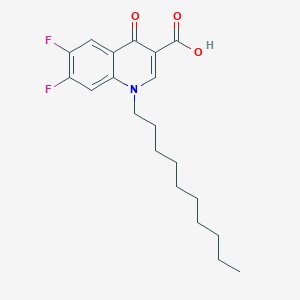
4-(4-Fluoro-3-phenoxy-benzylidene)-3-p-tolyl-4H-isoxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones as starting materials.
Cyclization Reactions: Forming the oxazole ring structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-CHLORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-[(4-BROMO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The presence of the fluorine atom in (4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This difference can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C23H16FNO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c1-15-7-10-17(11-8-15)22-19(23(26)28-25-22)13-16-9-12-20(24)21(14-16)27-18-5-3-2-4-6-18/h2-14H,1H3/b19-13- |
InChI Key |
LJVDBXMYIRIPSK-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520013.png)
![6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11520019.png)
![2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520020.png)
![1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene](/img/structure/B11520026.png)
![2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene](/img/structure/B11520030.png)
![17-(4-methoxyphenyl)-1-{(E)-[(4-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11520046.png)
methanone](/img/structure/B11520059.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11520067.png)
![N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11520070.png)
methanone](/img/structure/B11520072.png)

![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11520084.png)
![3-[4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11520089.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11520104.png)
